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Introduction
Spikenard (Nardostachys jatamansi), a perennial herb native to the Himalayan region, has a

long history of use in traditional medicine systems for treating various ailments, including

nervous and digestive disorders.[1] The therapeutic properties of Spikenard are largely

attributed to its rich composition of bioactive compounds, particularly sesquiterpenes. Key

sesquiterpenes such as desoxo-narchinol A, nardosinonediol, and nardosinone are recognized

for their neuroprotective and anti-pancreatitis activities.[2] Accurate and reliable quantification

of these sesquiterpenes is crucial for the quality control, standardization, and development of

Spikenard-based pharmaceutical products. This application note provides a detailed protocol

for the quantification of major sesquiterpenes in Spikenard using a validated High-Performance

Liquid Chromatography with Ultraviolet detection (HPLC-UV) method.

Principle
This method utilizes reversed-phase HPLC to separate the sesquiterpenes present in a

Spikenard rhizome extract. The separation is achieved based on the differential partitioning of

the analytes between a nonpolar stationary phase (C18 column) and a polar mobile phase (a

gradient of water and acetonitrile with formic acid). The eluted compounds are detected by a
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UV detector at a specific wavelength, and their concentration is determined by comparing the

peak area to that of a known standard.

Experimental Protocol
Materials and Reagents

Plant Material: Dried rhizomes of Nardostachys jatamansi.

Solvents:

HPLC grade acetonitrile

HPLC grade methanol

HPLC grade water

Formic acid (analytical grade)

Ethanol (analytical grade)

Reference Standards: Desoxo-narchinol A, Nardosinonediol, Nardosinone (or other relevant

sesquiterpene standards like Jatamansone).

Equipment:

Grinder or mill

Soxhlet apparatus or reflux extraction setup

Rotary evaporator

Analytical balance

Volumetric flasks

Syringes and syringe filters (0.45 µm)

HPLC system equipped with a UV detector, autosampler, and C18 column.
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Sample Preparation (Extraction)
An optimized extraction method is crucial for the accurate quantification of sesquiterpenes.[2]

Grinding: Grind the dried Spikenard rhizomes into a coarse powder.

Extraction:

Accurately weigh about 1.0 g of the powdered rhizome.

Perform reflux extraction at 70°C for 3 hours using 78.81 mL of 24.98% ethanol as the

extraction solvent.[2] Alternatively, a Soxhlet extraction with methanol can be performed.[3]

Filtration and Concentration:

Filter the extract through Whatman No. 1 filter paper.

Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to

obtain the dried crude extract.

Sample Solution Preparation:

Dissolve a known amount of the dried extract in HPLC grade methanol.

Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Standard Solution Preparation
Stock Solution: Accurately weigh a precise amount of the reference standards (e.g., desoxo-

narchinol A, nardosinonediol, nardosinone) and dissolve in HPLC grade methanol to prepare

individual stock solutions of a known concentration (e.g., 1 mg/mL).

Working Standard Solutions: Prepare a series of working standard solutions by serially

diluting the stock solutions with methanol to create a calibration curve (e.g., 10, 25, 50, 100,

250 µg/mL).

HPLC-UV Chromatographic Conditions
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The following HPLC conditions have been optimized for the simultaneous detection of three

major sesquiterpenes.[2]

Parameter Condition

Column
Reversed-phase C18 column (e.g., 150 x 4.6

mm, 5 µm) with a guard column

Mobile Phase
A: 0.1% Formic acid in waterB: 0.1% Formic

acid in acetonitrile

Gradient Elution 20% B to 80% B over 30 minutes

Flow Rate 1.0 mL/min

Injection Volume 10 µL

Column Temperature Room temperature (e.g., 25°C)

Detection Wavelength 254 nm

Data Analysis and Quantification
Calibration Curve: Inject the working standard solutions into the HPLC system and record

the peak areas. Plot a calibration curve of peak area versus concentration for each standard.

Determine the linearity (R²) of the calibration curve.

Quantification: Inject the prepared sample solution into the HPLC system. Identify the peaks

of the target sesquiterpenes by comparing their retention times with those of the standards.

Calculate the concentration of each sesquiterpene in the sample using the regression

equation from the calibration curve.

The amount of each sesquiterpene in the original plant material can be calculated using the

following formula:

Content (mg/g) = (C × V × D) / W

Where:

C = Concentration of the sesquiterpene in the sample solution (mg/mL)
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V = Final volume of the sample solution (mL)

D = Dilution factor (if any)

W = Weight of the powdered rhizome taken for extraction (g)

Quantitative Data Summary
The content of sesquiterpenes in Nardostachys jatamansi can vary depending on the

geographical source, harvesting time, and extraction method. The following table summarizes

representative quantitative data for major sesquiterpenes.

Sesquiterpene Reported Content Method Reference

Jatamansone
20.32% in jatamansi

oil
HPTLC [4]

Calarene 20.4% in volatile oil GC-MS [5]

γ-Himachalene 17.1% in volatile oil GC-MS [5]

Vardiflorene 12.3% in volatile oil GC-MS [5]

Guaia-6,9-diene 11.96% in essential oil GC-MS [6]

Calarene 10.44% in essential oil GC-MS [6]

Jatamansone 8.11% in essential oil GC-MS [6]

Note: The data presented is from different analytical methods (HPTLC and GC-MS) and for

different preparations (oil vs. extract), which will result in variations in reported percentages.

Method Validation
For ensuring the reliability of the quantitative results, the HPLC-UV method should be validated

according to ICH guidelines for parameters such as:

Linearity: Assessed by the correlation coefficient (R²) of the calibration curve.

Precision: Evaluated by replicate injections of the same sample (intraday and interday).
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Accuracy: Determined by recovery studies (spiking a known amount of standard into a

sample).

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of

analyte that can be reliably detected and quantified.

Robustness: Assessed by making small, deliberate changes to the method parameters (e.g.,

flow rate, mobile phase composition).

A validated method demonstrated satisfactory linearity, accuracy, precision, recovery,

repeatability, and stability for the quantification of desoxo-narchinol A, nardosinonediol, and

nardosinone.[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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